molecular formula C10H17NO2 B1404379 1-(Piperidin-1-ylmethyl)cyclopropanecarboxylic acid CAS No. 1267426-00-5

1-(Piperidin-1-ylmethyl)cyclopropanecarboxylic acid

Cat. No. B1404379
M. Wt: 183.25 g/mol
InChI Key: WOAZZLAAMKYMMV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(Piperidin-1-ylmethyl)cyclopropanecarboxylic acid, also known as 1-methylpiperidine-1-carboxylic acid, is an organic compound with a cyclopropane ring structure. It is an important intermediate used in the synthesis of a variety of pharmaceuticals and other compounds. This compound is of great interest to scientists due to its wide range of potential applications.

Scientific Research Applications

Synthesis Applications

  • Cyclopropanone Equivalents

    1-Piperidino-1-trimethylsilyloxycyclopropane, related to 1-(Piperidin-1-ylmethyl)cyclopropanecarboxylic acid, is used as a cyclopropanone equivalent in synthetic applications, particularly in the formation of pyrroles, pyrrolines, and pyrrolizidines (Wasserman, Dion, & Fukuyama, 1989).

  • Synthesis of Piperidines

    This compound is integral in the synthesis of orthogonally protected piperidin-3-ylmethanamine and piperidin-4-ylmethanamine derivatives, important building blocks in medicinal chemistry (Košak, Brus, & Gobec, 2014).

Chemical Properties and Reactions

  • Mannich Reaction and Structure Analysis

    A study on 2-(piperidine-1-ylmethyl)cyclohexanamine structure synthesis based on oxime protected compounds in the Mannich mechanism provides insights into the chemical properties and synthesis methods related to 1-(Piperidin-1-ylmethyl)cyclopropanecarboxylic acid (Taheri, Soleymani, Hosn, Rajabzadeh, Darvish, & Shahr-e-rey Branch, 2012).

  • Spectroscopic Properties

    The spectroscopic properties of 5-oxo-1-phenyl-4-(piperidin-1-ylmethyl)pyrrolidine-3-carboxylic acid, which shares structural similarity with the compound of interest, were investigated using various techniques (Devi, Bishnoi, & Fatma, 2020).

Biological Applications

  • Antimicrobial Activity

    The synthesis and antimicrobial activity of benzofuran-based (1E)-1-(piperidin-1-yl)-N2-arylamidrazones are of interest. These compounds, structurally related to 1-(Piperidin-1-ylmethyl)cyclopropanecarboxylic acid, have shown significant potency against gram-positive bacteria and human fungal pathogens (Abdel‐Aziz & Mekawey, 2009).

  • Antitubercular Properties

    Research into the synthesis and tuberculostatic activity of various derivatives, including phenylpiperazin-1-ylmethyl derivatives, offers insights into potential medical applications of similar compounds (Foks, Pancechowska-Ksepko, Janowiec, Zwolska, & Augustynowicz-Kopeć, 2004).

properties

IUPAC Name

1-(piperidin-1-ylmethyl)cyclopropane-1-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H17NO2/c12-9(13)10(4-5-10)8-11-6-2-1-3-7-11/h1-8H2,(H,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WOAZZLAAMKYMMV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(CC1)CC2(CC2)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H17NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

183.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(Piperidin-1-ylmethyl)cyclopropanecarboxylic acid

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
1-(Piperidin-1-ylmethyl)cyclopropanecarboxylic acid
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1-(Piperidin-1-ylmethyl)cyclopropanecarboxylic acid
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1-(Piperidin-1-ylmethyl)cyclopropanecarboxylic acid
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1-(Piperidin-1-ylmethyl)cyclopropanecarboxylic acid
Reactant of Route 5
1-(Piperidin-1-ylmethyl)cyclopropanecarboxylic acid
Reactant of Route 6
1-(Piperidin-1-ylmethyl)cyclopropanecarboxylic acid

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